![molecular formula C12H9FN4S B1438865 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-21-7](/img/structure/B1438865.png)
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Overview
Description
“1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol” is a chemical compound with the CAS Number: 1105198-06-8 . It has a molecular weight of 288.35 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H13FN4S/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in physical form . It has a molecular weight of 288.35 .Scientific Research Applications
Synthesis and Biological Activities
Regioselectivity and Antimicrobial Activity : Research has illustrated the significant role of pyrazolo[3,4-d]pyridazine derivatives in synthetic organic chemistry due to their biological activities. These derivatives have demonstrated good antimicrobial, anti-inflammatory, and analgesic activities. An efficient synthesis protocol for pyrazolo[3,4-d]pyridazines has been developed, showcasing their potential in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).
Antimicrobial Agents Synthesis : A study focused on the synthesis of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, demonstrating that derivatives with a 4-fluorophenyl substituent exhibited promising antimicrobial activity. This highlights the relevance of such structural modifications in enhancing the biological efficacy of these compounds (Bonacorso et al., 2006).
Design and Synthesis for Antimicrobial Activity : Another study elaborated on the synthesis of new pyrazolo[3,4-d]pyrimidines, revealing their significant antimicrobial activity. This research underscores the therapeutic potential of pyrazolo[3,4-d]pyrimidines in addressing microbial infections (Abdel-Gawad et al., 2003).
Chemical Properties and Synthesis Routes
Synthesis of Pyrazole Derivatives : Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of various derivatives, including pyrazolo[3,4-d]pyridazines. These findings contribute to the understanding of the chemical properties and synthesis routes of such compounds (Şener et al., 2002).
Anti-Lung Cancer Activity : Research into fluoro-substituted benzo[b]pyran derivatives has uncovered their anti-lung cancer activity. This study presents a novel approach to cancer treatment by exploring the potential of pyrazolo[3,4-d]pyridazines and related compounds (Hammam et al., 2005).
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents CDK2 from performing its normal function in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s molecular weight (28835) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 Daltons typically have better absorption and distribution profiles .
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative effects on cancer cells . Specifically, it has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 .
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c1-7-10-6-14-17(11(10)12(18)16-15-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQYXXPBTSRYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)C2=C1C=NN2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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